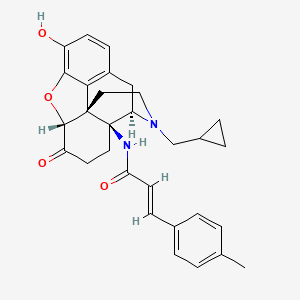
N,1,3-三甲基哌啶-4-胺
描述
“N,1,3-trimethylpiperidin-4-amine” is a chemical compound with the CAS Number: 1249616-50-9. It has a molecular weight of 142.24 and its IUPAC name is N,1,3-trimethyl-4-piperidinamine . It is a liquid in its physical form .
Synthesis Analysis
Piperidines, which include “N,1,3-trimethylpiperidin-4-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N,1,3-trimethylpiperidin-4-amine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including “N,1,3-trimethylpiperidin-4-amine”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
“N,1,3-trimethylpiperidin-4-amine” is a liquid at room temperature . Its extraordinary properties have created a multitude of innovative applications in various fields .科学研究应用
聚合物科学和可生物降解材料
N,1,3-三甲基哌啶-4-胺衍生物的一个重要应用是在可降解聚(β-氨基酯)的合成和表征中。这些聚合物是通过将二级胺加入双(丙烯酸酯)而合成的,由于它们能够降解为无毒副产物并有效地结合和传递DNA到细胞中,因此在基因传递应用中展现出潜力作为无毒替代品(Lynn & Langer, 2000)。
催化和胺的合成
N,1,3-三甲基哌啶-4-胺衍生物在胺的不对称合成中作为多功能中间体,展示了它们在高对映选择性胺的高效合成中的实用性。这种应用对于农药、药物和其他含胺化合物的制造至关重要,突显了这些衍生物在合成有机化学中的重要性(Ellman, Owens, & Tang, 2002)。
材料化学和表面功能化
在材料科学中,氨基化硅代表了N,1,3-三甲基哌啶-4-胺衍生物的一个显著应用领域。功能化过程涉及用氨基团装饰胶体二氧化硅表面,这在催化、吸附以及作为生物分子固定的支持体方面有应用。这种应用展示了该化合物在增强材料表面功能性和实用性方面的作用(Soto-Cantu, Cueto, Koch, & Russo, 2012)。
作用机制
Target of Action
It is known that many similar compounds interact with neurotransmitter systems in the central nervous system .
Mode of Action
It is suggested that it may influence the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
It is likely that it impacts the noradrenergic, dopaminergic, and serotonergic systems .
Pharmacokinetics
The compound’s molecular weight (14224) suggests that it may have good bioavailability .
Result of Action
It is suggested that it may have a role in alleviating symptoms of depression by influencing neurotransmitter systems .
未来方向
Piperidines, including “N,1,3-trimethylpiperidin-4-amine”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests a promising future for “N,1,3-trimethylpiperidin-4-amine” in the field of drug discovery.
生化分析
Biochemical Properties
N,1,3-trimethylpiperidin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function.
Cellular Effects
N,1,3-trimethylpiperidin-4-amine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of N,1,3-trimethylpiperidin-4-amine involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, N,1,3-trimethylpiperidin-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,1,3-trimethylpiperidin-4-amine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . For example, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to N,1,3-trimethylpiperidin-4-amine may result in changes in cellular function, such as alterations in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of N,1,3-trimethylpiperidin-4-amine can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects . For instance, high doses of N,1,3-trimethylpiperidin-4-amine may lead to cellular toxicity, resulting in cell death or other adverse effects. Additionally, threshold effects may be observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
N,1,3-trimethylpiperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids. Additionally, N,1,3-trimethylpiperidin-4-amine may affect the flux of metabolites through metabolic pathways, altering the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of N,1,3-trimethylpiperidin-4-amine within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell. Additionally, the localization and accumulation of N,1,3-trimethylpiperidin-4-amine within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of N,1,3-trimethylpiperidin-4-amine can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N,1,3-trimethylpiperidin-4-amine may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, its localization to other organelles, such as the endoplasmic reticulum or nucleus, can impact various cellular processes.
属性
IUPAC Name |
N,1,3-trimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7-6-10(3)5-4-8(7)9-2/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKFHLLWOCTYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)


![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1462770.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)




